![molecular formula C15H18O4 B1146807 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid CAS No. 145743-83-5](/img/structure/B1146807.png)

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid

Übersicht

Beschreibung

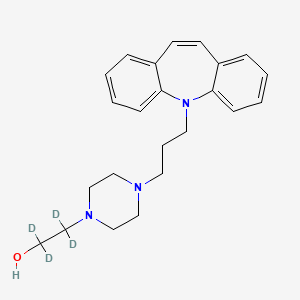

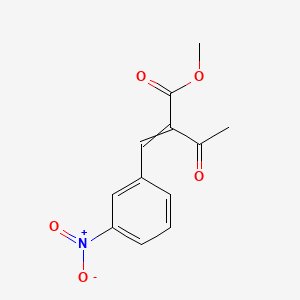

“3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid” is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.3 . It is categorized under carboxylic acids . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid” consists of a cyclopentane ring attached to a methoxyphenyl group via an ether linkage, and an acrylic acid moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid” include a molecular weight of 262.303 and a molecular formula of C15H18O4 .Wissenschaftliche Forschungsanwendungen

Synthesis of Rolipram Enantiomers

Scientific Field

Pharmaceutical Chemistry

Summary

Rolipram is a compound with varied biological activities, including anti-inflammatory, immunosuppressant, antidepressive, and neuroprotective effects. It is known for its selective inhibition of the cAMP-selective phosphodiesterase family known as Type IV (PDE4).

Methods

The synthesis of Rolipram enantiomers involves the resolution of a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid, which is achieved through the separation of diastereoisomeric amides obtained with (S)-(-)-phenylethylamine. The nitro group is reduced, and intramolecular transamidation is performed to yield the Rolipram enantiomers.

Results

Both enantiomers of Rolipram presented the same potency of inhibitory activity against recombinant cyclic-AMP-selective phosphodiesterase (PDE4) subtypes .

Biological Evaluation and Molecular Modelling

Scientific Field

Biochemistry and Molecular Biology

Summary

The compound is used in the biological evaluation of new derivatives that may have potential as therapeutic agents. Molecular modelling helps in understanding the binding affinity and interactions of the compound with various biological targets.

Methods

Experimental procedures include synthesizing derivatives of the compound and assessing their biological activity through in vitro assays. Molecular modelling involves computational techniques to simulate the molecular structure and predict the interaction with target enzymes.

Results

The outcomes include identifying derivatives with promising biological activity and understanding the molecular basis of their action through structural analysis .

Chemical Building Blocks for Life Science Research

Scientific Field

Life Sciences and Chemical Synthesis

Summary

This compound serves as a chemical building block in life science research, providing a foundation for synthesizing a wide range of biologically active molecules.

Methods

The application involves using the compound as a starting material in synthetic pathways to create various derivatives with potential biological activities.

Results

The availability of this compound as a chemical building block allows for the expansion of research into new areas of life sciences, contributing to the discovery of novel compounds .

Development of Anti-inflammatory Agents

Scientific Field

Pharmacology

Summary

The anti-inflammatory properties of derivatives of this compound are explored for the development of new anti-inflammatory drugs.

Methods

Derivatives are synthesized and tested in vitro and in vivo for their ability to modulate inflammatory pathways. Assays may include measuring the inhibition of pro-inflammatory cytokines and other markers of inflammation.

Results

Promising derivatives that show significant anti-inflammatory activity without adverse effects are identified for further development .

Antidepressant Drug Research

Scientific Field

Neuropharmacology

Summary

Research into the antidepressant effects of this compound and its derivatives is conducted to develop new treatments for depression.

Methods

The compound is used to synthesize derivatives that are then tested in animal models for their antidepressant effects. Behavioral assays and biochemical markers are used to assess efficacy.

Results

Derivatives that demonstrate potential as antidepressants are identified, with some showing comparable or superior efficacy to existing treatments .

Immunomodulatory Research

Scientific Field

Immunology

Summary

The compound’s role in modulating the immune response is investigated to develop new immunomodulatory therapies.

Methods

Synthesis of derivatives followed by testing their effects on various components of the immune system, such as T-cells, B-cells, and cytokine production.

Results

Findings include the identification of derivatives that can modulate the immune response, which may be beneficial in treating autoimmune diseases and other immune-related conditions .

This analysis provides a detailed look at the diverse scientific applications of “3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid” across various fields, highlighting its importance in research and potential therapeutic uses. The methods and results outlined offer a glimpse into the compound’s versatility and the ongoing efforts to harness its properties for scientific advancement.

Synthesis of Anti-Asthmatic Agents

Scientific Field

Medicinal Chemistry

Summary

This compound is utilized in the synthesis of agents that can potentially treat asthma by targeting specific pathways involved in bronchial constriction.

Methods

The synthesis involves creating derivatives that can act on the bronchial smooth muscles or influence the inflammatory response associated with asthma. The compounds are tested for their bronchodilatory and anti-inflammatory effects in vitro and in vivo.

Results

Derivatives that exhibit strong anti-asthmatic properties are identified, with some showing a high affinity for bronchial receptors and a marked reduction in inflammatory markers .

Research in PDE4 Inhibition for Cognitive Enhancement

Scientific Field

Neuroscience

Summary

Derivatives of this compound are studied for their potential role in enhancing cognitive function by inhibiting phosphodiesterase 4 (PDE4), which is implicated in memory and learning processes.

Methods

The research involves synthesizing and testing various derivatives for their PDE4 inhibitory activity. The most promising candidates are then assessed in animal models for their effects on cognitive tasks.

Results

Some derivatives are found to improve performance in memory-related tasks without significant side effects, suggesting their potential as cognitive enhancers .

Development of Anticancer Agents

Scientific Field

Oncology

Summary

The compound’s derivatives are explored for their anticancer properties, particularly in targeting specific signaling pathways involved in cancer cell proliferation.

Methods

Derivatives are synthesized and screened for their ability to inhibit cancer cell growth in vitro. Promising compounds are then tested in vivo for their efficacy and safety.

Results

Certain derivatives demonstrate selective cytotoxicity against cancer cells, with minimal effects on normal cells, indicating their potential as targeted anticancer agents .

Eigenschaften

IUPAC Name |

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGUFYRGSYPSIJ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

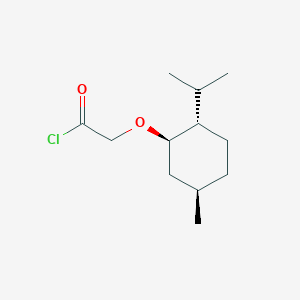

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)